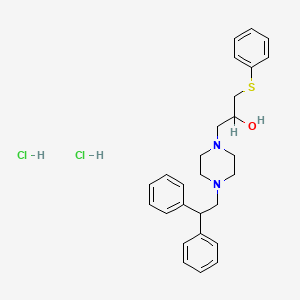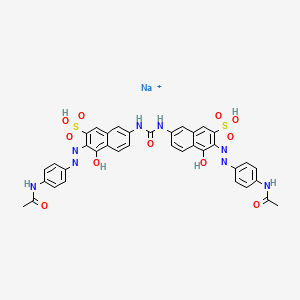
7,7'-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt typically involves a multi-step organic synthesis processThe final step involves the formation of the carbonyldiimino linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs advanced chemical synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, involving precise control of reaction parameters such as temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction typically produces aromatic amines .
科学的研究の応用
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for various staining and detection methods.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific application and conditions .
類似化合物との比較
Similar Compounds
- 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonic) acid, sodium salt
- Hexasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfonato-4-((4-sulfonatophenyl)azo)phenyl)azo)-2-naphthalenesulfonate)
Uniqueness
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is unique due to its specific structural features, such as the presence of acetamido groups and the specific arrangement of azo and hydroxyl groups. These features contribute to its distinct chemical properties and applications .
特性
CAS番号 |
83232-28-4 |
|---|---|
分子式 |
C37H30N8NaO11S2+ |
分子量 |
849.8 g/mol |
IUPAC名 |
sodium;3-[(4-acetamidophenyl)diazenyl]-7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C37H30N8O11S2.Na/c1-19(46)38-23-3-7-25(8-4-23)42-44-33-31(57(51,52)53)17-21-15-27(11-13-29(21)35(33)48)40-37(50)41-28-12-14-30-22(16-28)18-32(58(54,55)56)34(36(30)49)45-43-26-9-5-24(6-10-26)39-20(2)47;/h3-18,48-49H,1-2H3,(H,38,46)(H,39,47)(H2,40,41,50)(H,51,52,53)(H,54,55,56);/q;+1 |
InChIキー |
ZQPHRSBCSISGLT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


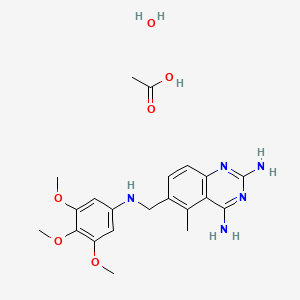
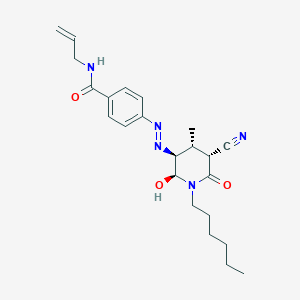
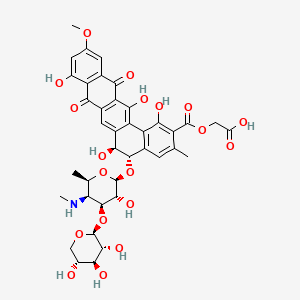
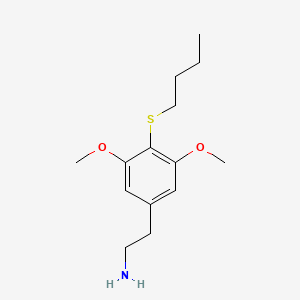
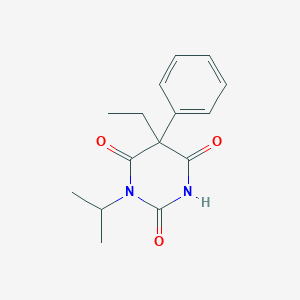
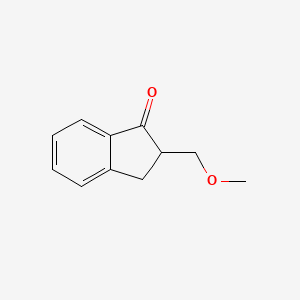
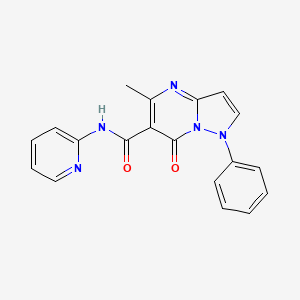

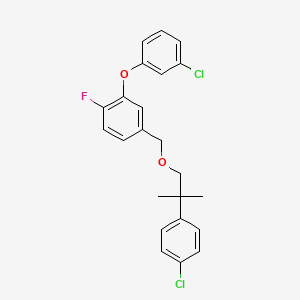
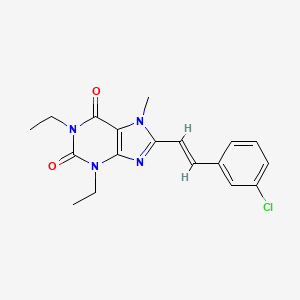
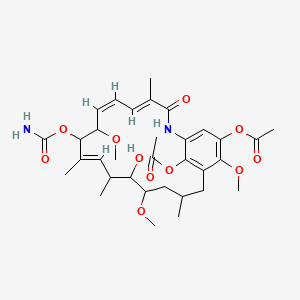
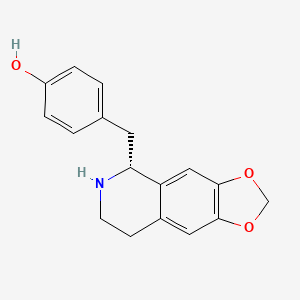
![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
